

# lorlatinib acetate vs brigatinib intracranial efficacy comparison

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## Compound Focus: Lorlatinib acetate

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## Intracranial Efficacy Comparison at a Glance

Drug	Trial / Study Name	Patient Population	Intracranial ORR (IC-ORR)	Intracranial DCR (IC-DCR)	Key Intracranial Findings
Lorlatinib (3rd gen)	CROWN (Phase 3) [1]	Treatment-naive; with baseline brain metastases	66% (IC-CR: 61%)	Information missing	12-month cumulative incidence of CNS progression: 7% (vs. 72% for crizotinib)
	Real-World Study (China, 2025) [2]	Mixed (1L & later-line); with baseline brain metastases	74% (Overall)	96% (Overall)	1st-line IC-ORR & IC-DCR: 100%
	Real-World Study (China, 2025) [3]	Mixed (1L & later-line); with baseline brain metastases	45.2%	Information missing	Supports strong intracranial activity

Drug	Trial / Study Name	Patient Population	Intracranial ORR (IC-ORR)	Intracranial DCR (IC-DCR)	Key Intracranial Findings
Brigatinib (2nd gen)	Pooled Analysis (ALTA-1L & J-ALTA) [4]	Treatment-naive; with <i>any</i> baseline brain metastases	66%	Information missing	Confirms activity in the brain
	Real-World Study [5]	1L & later-line; baseline brain metastases not specified	Information missing	Information missing	12-month PFS rate: <b>85.3%</b>

## Experimental Protocols and Key Insights

Understanding the design of the key trials and studies provides essential context for the data.

### Lorlatinib Clinical Trial Design

The pivotal **CROWN study** is a global, randomized, phase III trial comparing lorlatinib against crizotinib in patients with previously untreated, advanced ALK-positive NSCLC [1].

- **Imaging Protocol:** Intracranial disease response was assessed by a **blinded independent central review (BICR)** using a modified version of Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. This included gadolinium-enhanced MRI with thin slices (1 mm) to accurately measure small lesions [1].
- **Patient Subgroups:** Efficacy was analyzed in subgroups of patients with and without baseline brain metastases as confirmed by BICR [1].

A supporting **real-world study** from China retrospectively analyzed 44 ALK-positive NSCLC patients who received lorlatinib, assessing tumor response according to RECIST 1.1 [2].

### Brigatinib Clinical Trial Design

The **pooled analysis** of brigatinib data comes from integrating results from the global phase III **ALTA-1L** trial and the Japanese phase II **J-ALTA** study, both focusing on ALK TKI-naive patients [4].

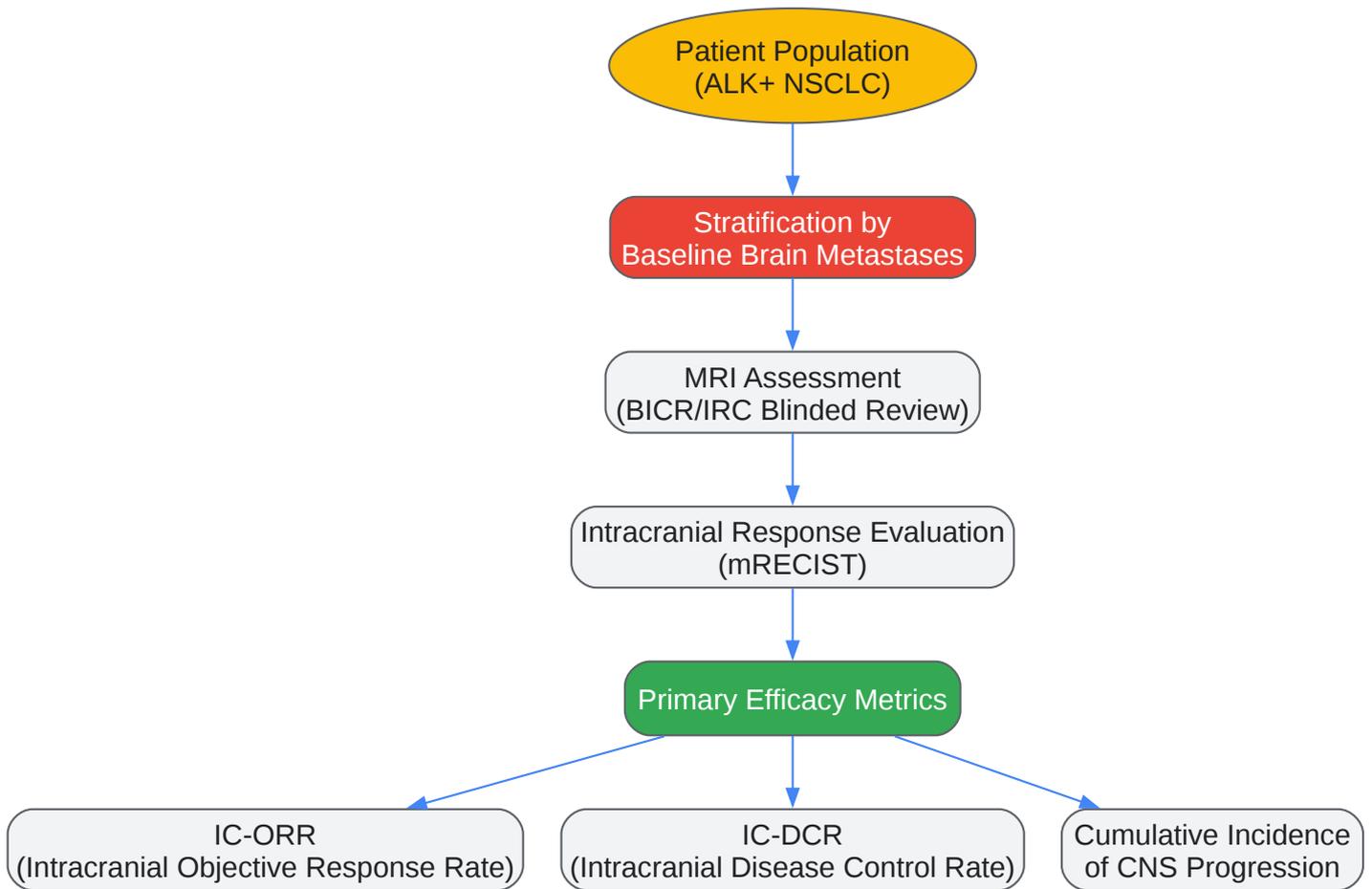
- **Assessment:** Intracranial efficacy outcomes, including IC-ORR, were also evaluated by a **blinded independent review committee (IRC)** [4].
- **Dosing:** Patients received brigatinib 180 mg once daily following a 7-day lead-in at 90 mg [4].

## Mechanisms and CNS Penetration

A key factor underlying the intracranial efficacy of these drugs is their ability to penetrate the blood-brain barrier.

- **Lorlatinib** was specifically designed for high blood-brain barrier penetration and potency against resistant mutations [2]. Its CNS penetration ratio, as reported in clinical trials, ranges from **0.208 to 0.326**, indicating effective entry into the central nervous system [6].
- **Brigatinib** also demonstrates efficacy against brain metastases. However, a 2024 case report investigating a patient with CNS progression on brigatinib found a low CNS penetration ratio of **0.012**. The study speculated that this low penetration might contribute to CNS resistance, which was subsequently overcome by switching to lorlatinib [6].

The following diagram illustrates the workflow for assessing intracranial efficacy in clinical trials, based on the methodologies from the CROWN and ALTA-1L studies.



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## Interpretation and Clinical Relevance

When interpreting this data for drug development and clinical strategy, consider these key points:

- **Potency in First-Line Setting:** Lorlatinib's 66% IC-ORR and 61% complete intracranial response rate in the CROWN trial, along with a 100% IC-ORR/DCR in a real-world first-line cohort, set a high benchmark for preventing and treating brain metastases [2] [1].
- **Mechanism Matters:** The direct measurement of CNS penetration ratios provides a pharmacological basis for the observed clinical efficacy and patterns of resistance, highlighting the importance of

robust brain penetration in drug design [6].

- **Real-World Validation:** Real-world studies consistently corroborate the strong intracranial activity of lorlatinib observed in controlled clinical trials, confirming its effectiveness in broader, more diverse patient populations [2] [3].

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**Address:** Ontario, CA 91761, United States

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